4,5-Dimethylbenzene-1,2-dicarbaldehyde
Description
Properties
CAS No. |
25445-42-5 |
|---|---|
Molecular Formula |
C10H10O2 |
Molecular Weight |
162.18 g/mol |
IUPAC Name |
4,5-dimethylphthalaldehyde |
InChI |
InChI=1S/C10H10O2/c1-7-3-9(5-11)10(6-12)4-8(7)2/h3-6H,1-2H3 |
InChI Key |
RVQPYKLCDGTEPT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1C)C=O)C=O |
Origin of Product |
United States |
Scientific Research Applications
Synthesis of Organic Compounds
4,5-Dimethylbenzene-1,2-dicarbaldehyde serves as a versatile building block in the synthesis of various organic compounds. Its aldehyde functional groups allow for reactions such as:
- Condensation Reactions : It can participate in condensation reactions to form Schiff bases and other derivatives.
- Polymerization : The compound is used in the synthesis of polycondensation products, particularly polyamides and polyesters. These polymers are valuable in creating fibers and films for various industrial applications .
Table 1: Synthesis Applications
| Application Type | Description | Example Reaction |
|---|---|---|
| Schiff Base Formation | Reacts with amines to form Schiff bases | This compound + Aniline → Schiff Base |
| Polymer Synthesis | Used in polycondensation reactions | Polyamide formation via reaction with diamines |
| Dyes and Pigments | Acts as a precursor for synthetic dyes | Synthesis of azo dyes through coupling reactions |
Material Science
The compound's unique structural features make it suitable for various applications in material science:
- Dyes and Pigments : It is utilized in the production of dyes due to its ability to form stable complexes with metal ions.
- Coatings : Its derivatives are employed in coatings that require high durability and resistance to environmental factors.
Pharmaceutical Applications
This compound has been explored for its potential pharmaceutical applications:
- Drug Development : Research indicates that derivatives of this compound exhibit biological activity that could be harnessed in drug development. For instance, it has been studied as a precursor for compounds with anti-cancer properties .
Case Study: Anti-Cancer Activity
A study investigated the anti-cancer potential of compounds derived from this compound. The results indicated that certain derivatives showed significant cytotoxic effects against various cancer cell lines. The mechanism was attributed to the induction of apoptosis through specific signaling pathways.
Supramolecular Chemistry
The compound's structure allows it to participate in supramolecular chemistry:
- Macrocyclic Structures : It can be used as a building block for constructing macrocyclic compounds that exhibit unique properties such as selective binding abilities.
Table 2: Supramolecular Applications
| Application Type | Description | Example |
|---|---|---|
| Macrocycle Formation | Used to create macrocyclic compounds | Formation of octamethyl cyclo(1,3-(4,6)-dimethylbenzene) |
| Host-Guest Chemistry | Acts as a host molecule for guest molecules | Binding studies with fullerene derivatives |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 4,5-dimethylbenzene-1,2-dicarbaldehyde with analogous benzene derivatives, focusing on structural features, synthesis, reactivity, and applications.
2-Hydroxy-benzene-1,4-dicarbaldehyde (CAS 73289-90-4)
- Structure : Features aldehyde groups at 1,4-positions and a hydroxyl group at the 2-position.
- Reactivity : The hydroxyl group introduces hydrogen-bonding capability, enhancing solubility in polar solvents. Unlike the 1,2-dialdehyde, the 1,4-substitution pattern limits intramolecular cyclization but favors linear polymerization or crosslinking .
- Applications : Used in synthesizing hydroxy-substituted polymers and as a precursor for fluorescent probes .
3,6-Dihydroxy-4,5-dimethylbenzene-1,2-dicarbaldehyde
- Structure : Contains hydroxyl groups at 3,6-positions and methyl groups at 4,5-positions.
- Crystallography: Crystallizes in a non-centrosymmetric space group (P2₁), forming helical packing via C–H···π and O···H interactions. This contrasts with the centrosymmetric packing observed in simpler aldehydes .
- Reactivity : Hydroxyl groups enable chelation with metals, making it suitable for coordination chemistry applications .
4,5-Diaminobenzene-1,2-dicarbonitrile
- Structure: Substitutes aldehyde groups with nitriles and includes amino groups at 4,5-positions.
- Synthesis: Prepared via amidation and cyanation of 1,2-diaminobenzene .
- Applications: Nitriles facilitate nucleophilic additions, while amino groups enable participation in Schiff base formation, useful in polymer and pharmaceutical synthesis .
4,5-Dimethylbenzene-1,2-diamine
- Structure : Replaces aldehyde groups with amines.
- Reactivity: Forms quinoxalines via condensation with α-dicarbonyls. For example, reacts with phenylglyoxal under photoredox conditions to yield 6,7-dimethyl-2-phenylquinoxaline (65% yield), a FLT3 kinase inhibitor .
- Coordination Chemistry : Acts as a bidentate ligand in zinc chloride complexes, forming hydrogen-bonded networks .
1,2,4,5-Benzenetetracarboxylic Acid
- Structure : Four carboxylic acid groups at 1,2,4,5-positions.
- Properties : High acidity (pKa ~2.5) and thermal stability, making it a precursor for polyimides and heat-resistant polymers .
- Applications : Used in metal-organic frameworks (MOFs) and as a crosslinker in epoxy resins .
Data Tables
Table 1. Structural and Functional Comparison
Table 2. Crystallographic and Physical Properties
Preparation Methods
Reaction Conditions and Procedure
The primary synthetic route involves a two-step oxidation process. In the first step, tetramethyl-1,4-benzoquinone (2.0406 g, 12.4 mmol) is stirred with concentrated piperidine (35 mL) at room temperature for 35 hours. This step generates a white intermediate, likely via nucleophilic attack and rearrangement. The intermediate is subsequently dissolved in acetic acid (18 mL) and treated with chromium trioxide (CrO₃, 1.77 g) in 50% acetic acid (35 mL) at 353 K. The mixture is quenched on crushed ice, filtered, and purified via silica column chromatography using toluene, yielding the title compound as a yellow solid (0.567 g, 23.5% yield).
Table 1: Synthetic Parameters and Outcomes
Mechanistic Insights
The reaction mechanism proceeds through sequential oxidation and cyclization steps. Piperidine likely facilitates deprotonation and electron redistribution in the quinone, forming a reactive intermediate. CrO₃ in acidic media then oxidizes methyl or hydroxyl groups to aldehyde functionalities. Intramolecular hydrogen bonding between the aldehyde and hydroxyl groups stabilizes the product, as evidenced by its planar molecular geometry (r.m.s. deviation = 0.024 Å).
Characterization and Analytical Data
Spectroscopic Analysis
Infrared (IR) spectroscopy reveals key functional groups:
Crystallographic Findings
Single-crystal X-ray diffraction confirms the molecular structure. The compound crystallizes in the chiral space group P2₁ despite its achiral C₂v symmetry, stabilized by intermolecular O–H⋯O and C–H⋯π interactions.
Table 2: Key Crystallographic Parameters
| Parameter | Value |
|---|---|
| Space Group | P2₁ |
| Unit Cell Dimensions | a = 7.352 Å, b = 6.892 Å, c = 10.241 Å |
| Bond Lengths (C=O) | 1.464–1.462 Å |
| Bond Angles (C–C–O) | 120.3°–122.1° |
Industrial and Scalability Considerations
Challenges in Yield Optimization
The moderate yield (23.5%) highlights inefficiencies in the oxidation step. Potential improvements include:
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4,5-Dimethylbenzene-1,2-dicarbaldehyde in academic settings?
- Methodology : A scalable synthesis involves three steps starting from 2,3-dimethyl-1,3-butadiene and dimethyl acetylenedicarboxylate via a Diels-Alder reaction, followed by Pd-C catalyzed dehydrogenation in p-xylene, and LiAlH₄ reduction to yield 4,5-Dimethylbenzene-1,2-dimethanol. The dimethanol can be oxidized to the dicarbaldehyde using activated dimethyl sulfoxide (DMSO) under controlled conditions .
- Key Considerations : Ensure solvent purity (e.g., p-xylene over mixed xylenes) to avoid catalyst deactivation. Monitor reaction progress via TLC and optimize Pd-C loading (5-10 wt%) for cost efficiency .
Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?
- Techniques :
- NMR/IR : Use H and C NMR to confirm aromatic proton environments and aldehyde functionalities. IR bands at ~1725 cm (C=O stretch) and 3245 cm (O-H stretch) are diagnostic .
- Crystallography : Refine crystal structures using SHELXL (for small molecules) or SHELXPRO (for macromolecular interfaces). Validate against SHELXTL-generated models to resolve potential disorder .
Advanced Research Questions
Q. How can derivatization protocols using this aldehyde be optimized for trace analyte detection in HPLC/FLD?
- Case Study : In sialic acid analysis, derivatization with 4,5-Dimethylbenzene-1,2-diamine (DMBA) under acidic hydrolysis (0.6 M HCl, 80°C, 20 min) achieves 90.8–103% recovery. Key parameters:
- pH : Maintain acidic conditions (pH 2–3) to stabilize aldehyde-amine adducts.
- Reagent Ratio : Use a 1:1 molar ratio of aldehyde to analyte to minimize side reactions.
- Detection : Fluorescence detection (FLD) at λex/λem = 330/420 nm enhances sensitivity (LOQ: 0.10–0.20 µg/mL) .
Q. How should researchers resolve contradictions between computational predictions and experimental spectral data?
- Approach :
Benchmarking : Compare calculated (DFT) NMR chemical shifts with experimental data (e.g., δ 7.12 ppm for aromatic protons in CDCl₃ ).
Refinement Tools : Use SHELXL’s restraints (e.g., SIMU/DELU) to model dynamic disorder in crystallographic data, particularly for flexible aldehyde groups .
Validation : Cross-check IR and melting points with literature (e.g., mp 95–96°C for the dimethanol precursor ).
Q. What strategies mitigate hazards during large-scale synthesis or handling?
- Safety Protocols :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
